2-[2-(Sec-butyl)phenoxy]acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-9(2)10-6-4-5-7-11(10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDLDEIDGXECMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Chemical Transformations of 2 2 Sec Butyl Phenoxy Acetohydrazide
Methodologies for the Preparation of the 2-[2-(Sec-butyl)phenoxy]acetohydrazide Core
The synthesis of the acetohydrazide core is a critical first step in the generation of more complex molecular architectures. Various methods, ranging from established classical routes to modern, environmentally benign approaches, can be employed for its preparation.
Established Synthetic Routes for Acetohydrazides from Carboxylic Acids or Esters
The most conventional and widely utilized method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding carboxylic acid esters. This reaction typically involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). In the context of this compound, the synthesis would commence with the preparation of ethyl 2-[2-(sec-butyl)phenoxy]acetate. This ester can be synthesized by reacting 2-sec-butylphenol (B1202637) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as acetone. The subsequent reaction of the purified ester with hydrazine hydrate yields the desired this compound. pharmint.net
Alternatively, acetohydrazides can be prepared directly from carboxylic acids. This approach often requires the use of coupling agents to activate the carboxylic acid. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the condensation of the carboxylic acid with hydrazine. chemscene.com While effective, these methods can sometimes lead to lower yields and require more complex purification procedures compared to the ester hydrazinolysis route. chemscene.com Another approach involves the preformation of activated esters or amides followed by reaction with hydrazine. scbt.com
| Starting Material | Reagents | Key Conditions | Product |
| 2-sec-Butylphenol | Ethyl chloroacetate, K2CO3 | Reflux in acetone | Ethyl 2-[2-(sec-butyl)phenoxy]acetate |
| Ethyl 2-[2-(sec-butyl)phenoxy]acetate | Hydrazine hydrate | Reflux in ethanol | This compound |
| 2-[2-(sec-butyl)phenoxy]acetic acid | Hydrazine, EDC, HOBt | Room temperature | This compound |
Exploration of Modern and Green Chemistry Approaches in Hydrazide Synthesis
In recent years, the principles of green chemistry have prompted the development of more environmentally friendly synthetic methods. One such approach is the use of microwave irradiation to accelerate the synthesis of hydrazides. A solvent-free, one-pot method for the preparation of hydrazides from the corresponding acids directly under microwave irradiation has been shown to be superior to conventional heating, with faster reaction rates, higher yields, and improved energy efficiency. nih.gov This technique could be applied to the synthesis of this compound from 2-[2-(sec-butyl)phenoxy]acetic acid and hydrazine hydrate, significantly reducing reaction times and energy consumption.
The use of "greener" solvents is another key aspect of sustainable chemistry. While alcohols are common solvents for hydrazide synthesis, exploring alternatives with lower environmental impact is an active area of research. Solid-phase synthesis techniques have also been developed for the preparation of peptide hydrazides, which can reduce the use of hazardous solvents and simplify product isolation. nih.gov
Application of Catalytic Systems in N-N Bond Formation and Hydrazide Synthesis
Transition metal-catalyzed reactions have emerged as powerful tools for the formation of N-N bonds, offering alternative pathways to hydrazide synthesis. For instance, nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines has been reported to produce hydrazides in good yields. jk-sci.comthepharmajournal.com This method represents a convergent approach to hydrazide synthesis. Other catalytic systems, including those based on iron and iridium, have also been developed for the formation of hydrazides via nitrene insertion. ekb.eg These catalytic methods could potentially be adapted for the synthesis of this compound, offering a novel and efficient route to this important intermediate. A photocatalytic system using ruthenium(II) complexes has also been developed for the cleavage of N-N bonds in hydrazides, which, while not a synthetic method for the hydrazide itself, demonstrates the utility of catalysis in manipulating this functional group. mdpi.com
Derivatization and Heterocyclic Annulation of this compound
The reactive hydrazide moiety of this compound makes it an ideal precursor for a variety of chemical transformations, including the formation of hydrazones and the construction of diverse heterocyclic rings.
Formation of N'-Substituted Hydrazone Derivatives (Schiff Bases)
The condensation of this compound with various aldehydes and ketones is a straightforward and efficient method for the synthesis of N'-substituted hydrazone derivatives, commonly known as Schiff bases. chemmethod.com This reaction is typically carried out by refluxing the acetohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. tsijournals.com
The resulting hydrazones possess the general structure R1R2C=NNHC(=O)CH2O-phenoxy-(sec-butyl) and are valuable intermediates in their own right, exhibiting a range of biological activities. The physicochemical properties of these hydrazones, such as melting point and solubility, are influenced by the nature of the substituent 'R' groups derived from the aldehyde or ketone.
| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type |
| Aromatic Aldehydes | Reflux in ethanol with catalytic acetic acid | N'-(Arylmethylidene)-2-[2-(sec-butyl)phenoxy]acetohydrazides |
| Heterocyclic Aldehydes | Reflux in ethanol with catalytic acetic acid | N'-(Heteroarylmethylidene)-2-[2-(sec-butyl)phenoxy]acetohydrazides |
| Aliphatic Ketones | Reflux in ethanol with catalytic acetic acid | N'-(Alkylidene)-2-[2-(sec-butyl)phenoxy]acetohydrazides |
Cyclization Reactions to Yield Novel Heterocyclic Systems
The hydrazone derivatives of this compound are versatile precursors for the synthesis of a wide array of heterocyclic compounds through various cyclization reactions. The specific heterocyclic system formed depends on the cyclizing agent used.
For example, the reaction of Schiff bases with chloroacetyl chloride or thioglycolic acid can lead to the formation of four-membered azetidin-2-one (B1220530) rings or five-membered thiazolidin-4-one rings, respectively. mdpi.com The reaction of hydrazones with maleic anhydride (B1165640) or phthalic anhydride can yield seven-membered oxazepine rings. mdpi.com Furthermore, cyclization with sodium azide (B81097) can produce tetrazole derivatives. mdpi.com
The synthesis of other important heterocyclic systems such as 1,3,4-oxadiazoles can be achieved by the cyclization of the parent acetohydrazide with reagents like carbon disulfide followed by treatment with an alkylating agent, or by oxidative cyclization of the corresponding thiosemicarbazide (B42300) derivatives. The thiosemicarbazides themselves are prepared by reacting the acetohydrazide with isothiocyanates. These thiosemicarbazides can also be cyclized to form 1,2,4-triazole-3-thiones.
| Hydrazone/Hydrazide Derivative | Cyclizing Agent | Resulting Heterocycle |
| N'-Substituted Hydrazone | Chloroacetyl chloride | Azetidin-2-one |
| N'-Substituted Hydrazone | Thioglycolic acid | Thiazolidin-4-one |
| N'-Substituted Hydrazone | Maleic anhydride | Oxazepine |
| N'-Substituted Hydrazone | Phthalic anhydride | Oxazepine |
| N'-Substituted Hydrazone | Sodium azide | Tetrazole |
| This compound | Carbon disulfide | 1,3,4-Oxadiazole-2-thione |
| N-Substituted Thiosemicarbazide | Oxidizing agent | 1,3,4-Oxadiazole (B1194373) |
| N-Substituted Thiosemicarbazide | Base | 1,2,4-Triazole-3-thione |
Functional Group Interconversions and Substituent Modifications on the Phenoxy and Sec-butyl Moieties
The structural framework of this compound presents a rich platform for a variety of chemical transformations. The phenoxy ring and the sec-butyl group are particularly amenable to functional group interconversions and substituent modifications, allowing for the synthesis of a diverse range of derivatives. These modifications can be strategically employed to modulate the compound's physicochemical properties and biological activity.
Modifications on the Phenoxy Moiety
The phenoxy ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the combined electron-donating effects of the ortho-sec-butyl group and the para-ether linkage. Both of these substituents are ortho-, para-directing, which dictates the regioselectivity of incoming electrophiles. The primary positions for substitution are C4 and C6, which are para and ortho to the ether linkage, respectively, and meta and para to the sec-butyl group.
Nitration:
The introduction of a nitro group onto the aromatic ring can be achieved through various nitrating agents. A process for the direct nitration of o-sec-butylphenol, a closely related precursor, has been described using nitric acid in a lower carboxylic acid solvent such as acetic or propionic acid. google.com This method is designed to minimize the formation of oxidation byproducts like secondary butylquinone. google.com The reaction is typically conducted at temperatures ranging from -10°C to 85°C. google.com For this compound, this would likely lead to the formation of 2-[4-nitro-2-(sec-butyl)phenoxy]acetohydrazide and 2-[6-nitro-2-(sec-butyl)phenoxy]acetohydrazide. The use of a milder nitrating agent, such as tert-butyl nitrite, has also been shown to be effective for the chemoselective mononitration of phenols.
Halogenation:
Halogenation of the phenoxy ring can be accomplished using standard halogenating agents. For instance, bromination can be carried out using bromine in a solvent like acetic acid. The electron-rich nature of the ring suggests that this reaction would proceed readily. As with nitration, the substitution is expected to occur at the positions activated by the existing substituents.
Sulfonation:
Sulfonation of the phenoxy ring can be achieved with reagents like sulfuric acid. However, it is important to note that with alkylphenols, acid-catalyzed dealkylation can sometimes occur as a side reaction. For example, the reaction of 4-tert-butylphenol (B1678320) with sulfuric acid can lead to the formation of phenol (B47542) and 2-methylpropene. While sulfonation is a plausible modification, reaction conditions would need to be carefully controlled to favor the desired sulfonation product over potential de-sec-butylation.
Friedel-Crafts Reactions:
The activated phenoxy ring is also a good candidate for Friedel-Crafts acylation and alkylation. Acylation, for instance with an acyl chloride and a Lewis acid catalyst like aluminum chloride, would introduce a keto group onto the ring, likely at the 4- or 6-position. This transformation would provide a versatile intermediate for further synthetic elaborations.
| Transformation | Reagents and Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| Nitration | Nitric acid in acetic acid, -10 to 85°C | 2-[4-Nitro-2-(sec-butyl)phenoxy]acetohydrazide and/or 2-[6-Nitro-2-(sec-butyl)phenoxy]acetohydrazide | google.com |
| Bromination | Br2 in acetic acid | 2-[4-Bromo-2-(sec-butyl)phenoxy]acetohydrazide and/or 2-[6-Bromo-2-(sec-butyl)phenoxy]acetohydrazide | zenodo.org |
| Sulfonation | H2SO4 | 4-(2-Hydrazinyl-2-oxoethoxy)-3-(sec-butyl)benzenesulfonic acid | |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 2-[4-Acyl-2-(sec-butyl)phenoxy]acetohydrazide |
Modifications on the Sec-butyl Moiety
The sec-butyl group offers sites for chemical modification, primarily at the benzylic position (the carbon atom attached to the aromatic ring).
Oxidation:
The benzylic carbon of the sec-butyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or sodium dichromate in sulfuric acid, can oxidize the sec-butyl group. Depending on the reaction conditions, this can lead to the formation of a ketone, 2-(2-butanoylphenoxy)acetohydrazide, or through cleavage of the carbon-carbon bond, a carboxylic acid, 2-(2-carboxyphenoxy)acetohydrazide. A more controlled oxidation of sec-butylbenzene (B1681704) to the corresponding hydroperoxide can be achieved by reacting it with an oxygen-containing gas at temperatures between 90°C and 140°C. google.com This hydroperoxide can then be converted to the corresponding alcohol, 2-[2-(2-hydroxybutan-2-yl)phenoxy]acetohydrazide.
Benzylic Halogenation:
The benzylic hydrogen on the sec-butyl group can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 2-[2-(1-bromo-sec-butyl)phenoxy]acetohydrazide, which can serve as a precursor for further nucleophilic substitution reactions at this position.
| Transformation | Reagents and Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| Benzylic Oxidation to Ketone | Mild oxidizing agent (e.g., PCC) | 2-[2-(2-Oxobutan-2-yl)phenoxy]acetohydrazide | |
| Benzylic Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4, heat) | 2-(2-Carboxyphenoxy)acetohydrazide | masterorganicchemistry.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 2-[2-(1-Bromo-sec-butyl)phenoxy]acetohydrazide | masterorganicchemistry.com |
| Hydroperoxidation | O2, 90-140°C | 2-[2-(1-Hydroperoxy-sec-butyl)phenoxy]acetohydrazide | google.com |
Biological Activity Spectrum and Pharmacological Investigations of 2 2 Sec Butyl Phenoxy Acetohydrazide Derivatives
Antimicrobial Activity Studies
Derivatives of phenoxyacetohydrazide have shown notable potential as antimicrobial agents, with research indicating efficacy against both bacterial and fungal pathogens. The core structure, featuring a hydrazide linkage, is a key pharmacophore that contributes to this activity. nih.gov
Antibacterial Efficacy and Mechanistic Insights
The antibacterial potential of hydrazide derivatives has been an area of significant interest. Compounds incorporating the hydrazide group are recognized for their biological activities. researchgate.net Studies on related structures, such as N-(thiazol-2-yl)benzenesulfonamide derivatives, which also contain moieties with known antibacterial properties, have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, derivatives with 4-isopropyl substitutions have exhibited low minimum inhibitory concentrations (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. researchgate.net Similarly, research on 2-benzylidene-3-oxobutanamide derivatives revealed moderate to very good growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on 2-[2-(sec-butyl)phenoxy]acetohydrazide are specific, the broader class of phenoxy derivatives and hydrazides shows a clear trend of antibacterial action. For instance, brominated 2-phenetidine derivatives have displayed moderate potential as antibacterial agents. researchgate.net The mechanism of action for these types of compounds can be varied, but for some hybrid antibacterials, it involves creating pores in the bacterial cell membrane, leading to faster killing-kinetics. researchgate.net
Antifungal Potential, Including Specific Pathogen Targeting (e.g., Candida albicans)
The antifungal properties of acetohydrazide and acylhydrazone derivatives are well-documented, with significant activity observed against a range of fungal pathogens, particularly Candida albicans. nih.govnih.gov Candida species are responsible for a substantial number of opportunistic fungal infections, and the rise of drug resistance necessitates the development of new therapeutic strategies. nih.gov
Derivatives of acetohydrazide have demonstrated tremendous antifungal potential against both fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov Mechanistic studies suggest that these compounds can induce cellular apoptosis in C. albicans. nih.gov Another class, acylhydrazones, has also shown potent, broad-spectrum antifungal activities with high specificity. nih.gov Certain acylhydrazone derivatives, such as D13 and SB-AF-1002, were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii at MICs ranging from 0.12 to 1 μg/ml. nih.gov
Hydrazine-based compounds have been shown to possess fungicidal activity with a rapid killing rate against C. albicans and are also effective against clinical isolates resistant to fluconazole (B54011) or caspofungin. mdpi.com Furthermore, these compounds can decrease biofilm formation by C. albicans, a key factor in its pathogenicity. mdpi.com The antifungal action is not limited to a single mechanism; studies on benzoxazole (B165842) derivatives, for example, indicate a pleiotropic mode of action that includes perturbation of the total sterol content, inhibition of membrane transport processes, and effects on mitochondrial respiration. nih.gov
| Compound Class | Target Pathogen | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Acylhydrazone (D13) | Sporothrix brasiliensis | 0.25 - 1 µg/ml | nih.gov |
| Acylhydrazone (D13) | Sporothrix schenckii | 0.12 - 0.5 µg/ml | nih.gov |
| Acylhydrazone (SB-AF-1002) | Sporothrix brasiliensis | 0.25 - 1 µg/ml | nih.gov |
| Acylhydrazone (SB-AF-1002) | Sporothrix schenckii | 0.12 - 0.5 µg/ml | nih.gov |
| 2-Acylbenzohydroquinone (Compound 4) | Candida krusei | 2 µg/mL | mdpi.comresearchgate.net |
| 2-Acylbenzohydroquinone (Compound 4) | Rhizopus oryzae | 4 µg/mL | mdpi.comresearchgate.net |
Anti-Inflammatory Activity Research
Inflammation is a critical immune response, but chronic inflammation is implicated in numerous diseases. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects. nih.gov Research into new anti-inflammatory agents with better safety profiles is ongoing, and hydrazide derivatives have been identified as promising candidates. nih.govnih.gov
In Vitro Assessments of Inflammatory Enzyme Inhibition (e.g., COX-1/COX-2)
A primary mechanism of anti-inflammatory action for many drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is a key therapeutic target. nih.govmdpi.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with traditional NSAIDs. nih.govstanford.edu
In vitro assays are crucial for determining the inhibitory potential and selectivity of new compounds. Studies on various hydrazone and acetamide (B32628) derivatives have demonstrated their ability to inhibit COX enzymes. For instance, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids were evaluated for COX-1 and COX-2 inhibition. mdpi.com Compounds FM4, FM10, and FM12 showed potent COX-2 inhibition with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. mdpi.com This highlights how structural modifications can yield compounds with significant enzyme inhibitory activity. mdpi.com The presence of a carbohydrazide (B1668358) group has been noted as important for the potential activity of some compound series. researchgate.net
| Compound | Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| FM4 | COX-2 | 0.74 | mdpi.com |
| FM10 | COX-2 | 0.69 | mdpi.com |
| FM12 | COX-2 | 0.18 | mdpi.com |
| PYZ16 (1,5-diarylpyrazole) | COX-2 | 0.52 | nih.gov |
| Celecoxib (Standard) | COX-2 | 0.78 | nih.gov |
In Vivo Model-Based Anti-Inflammatory Response Evaluation
To confirm the therapeutic potential of compounds identified through in vitro screening, in vivo animal models of inflammation are employed. nih.govnih.gov The carrageenan-induced paw edema model is a widely used and reproducible method for assessing anti-inflammatory activity. encyclopedia.pubnih.gov This model mimics the biphasic nature of acute inflammation, with the later phase being mediated by prostaglandins, the production of which is inhibited by COX inhibitors. nih.gov
A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazide derivatives, which are structurally related to the subject compound, demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema assay. nih.gov The most potent compound in that series, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d), produced a 32-58% reduction in inflammation over 1 to 3 hours, which was comparable to the reference drug diclofenac (B195802) (35-74% reduction). nih.gov Most of the tested compounds in this class exhibited moderate to good anti-inflammatory activities. nih.gov Similarly, in vivo evaluation of compounds FM10 and FM12 from a different series showed encouraging results in anti-inflammatory models. mdpi.com
| Compound | % Reduction in Inflammation | Time Post-Administration | Reference |
|---|---|---|---|
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | 32-58% | 1 to 3 hours | nih.gov |
| Diclofenac (Reference) | 35-74% | 1 to 3 hours | nih.gov |
| Compound FM10 (75 mg/kg) | 64.92% | 4 hours | mdpi.com |
| PYZ16 (1,5-diarylpyrazole) | 64.28% | Not Specified | nih.gov |
| Celecoxib (Reference) | 57.14% | Not Specified | nih.gov |
Anticancer and Cytotoxic Activity Evaluations
The search for novel anticancer agents is a cornerstone of medicinal chemistry, and hydrazone derivatives have been identified as a significant category of compounds with potential therapeutic applications. nih.govmdpi.com Their broad range of pharmaceutical activities includes antiproliferative and cytotoxic effects against various cancer cell lines. nih.govmdpi.com
In vitro cell viability assays are typically the first step in evaluating the anticancer potential of new compounds. A study on 2-arenoxybenzaldehyde N-acyl hydrazone derivatives tested their cytotoxic effects on A549 (lung carcinoma), PC-3 (prostate adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. mdpi.com The results showed that different derivatives displayed varying IC50 values in each cell line, indicating that the molecular structure strongly influences activity against specific cancer types. mdpi.com For example, hydrazone 1d was the most effective against the PC-3 cell line with an IC50 value of 9.38 µM, while hydrazone 1e showed the best activity against the A-549 cell line with an IC50 of 13.39 µM. mdpi.com
Other studies have corroborated these findings. A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with most compounds showing greater cytotoxicity against the glioblastoma line. nih.gov Similarly, bumetanide-based analogues incorporating moieties like 2,4-dihydro-1,2,4-triazole-3-thione have demonstrated impressive antiproliferative activity on kidney carcinoma cells (A-498). nih.gov The research indicates that phenoxy acetamide and acetohydrazide derivatives, particularly those with halogen substitutions on the aromatic ring, are favorable for anticancer activity. researchgate.net
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Hydrazone 1d | PC-3 | Prostate Adenocarcinoma | 9.38 | mdpi.com |
| Hydrazone 1e | A-549 | Lung Carcinoma | 13.39 | mdpi.com |
| Oxadiazole 2l | MDA-MB-231 | Breast Adenocarcinoma | 22.73 | mdpi.com |
| Compound 7 | A549 | Lung Cancer | 48.1 | nih.gov |
| Compound 7 | CRL 1548 | Liver Cancer | 45.1 | nih.gov |
| Biphenyl Compound 11 | Melanoma | Skin Cancer | 1.7 | mdpi.com |
| Biphenyl Compound 12 | Melanoma | Skin Cancer | 2.0 | mdpi.com |
Anticonvulsant Activity Profiling
Derivatives of this compound have been investigated for their potential as anticonvulsant agents, with research focusing on the synthesis of related structures that may interact with central nervous system receptors. A notable area of this research involves the development of phenoxyphenyl-1,3,4-oxadiazole derivatives, which are synthesized from phenoxy acetohydrazide precursors. nih.gov These compounds have been designed to mimic the structural features necessary for binding to benzodiazepine (B76468) receptors, which are crucial targets for anticonvulsant drugs. nih.gov
The anticonvulsant efficacy of these derivatives is commonly evaluated using standard preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test. nih.gov In this model, the ability of a compound to prevent or delay the onset of seizures induced by the chemical convulsant PTZ is measured. Research on a series of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives revealed important structure-activity relationships (SAR). For instance, the introduction of an amino group at position 5 of the 1,3,4-oxadiazole (B1194373) ring resulted in a compound with significant anticonvulsant effects. nih.gov Conversely, replacing this amino group with hydrogen, hydroxyl, or thiol groups led to a reduction or complete loss of activity. nih.gov These findings underscore the importance of specific functional groups for the compound's interaction with its biological target.
Further studies have indicated that the presence of an electronegative substituent on the phenoxy or phenyl ring can enhance anticonvulsant activity, which is consistent with the known SAR for benzodiazepine receptor ligands. nih.gov The evaluation of N-(phenoxy)alkyl and related acetohydrazide derivatives in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests helps to build a comprehensive profile of their anticonvulsant potential and mechanism of action. nih.govmdpi.com
Table 1: Anticonvulsant Activity of Selected 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | 5-Position Substituent on Oxadiazole Ring | Anticonvulsant Activity (PTZ test) |
| Compound 9 | -NH₂ (Amino) | Respectable Effect |
| Derivative A | -H (Hydrogen) | Abolished or Decreased |
| Derivative B | -OH (Hydroxyl) | Abolished or Decreased |
| Derivative C | -SH (Thiol) | Abolished or Decreased |
| Derivative D | -SCH₃ (Methylthio) | Abolished or Decreased |
This table is based on findings reported for phenoxyphenyl-1,3,4-oxadiazole derivatives. nih.gov
Antioxidant Activity Investigations
The structural motif of a substituted phenol (B47542), such as the sec-butylphenol group in the parent compound, is a well-known feature of many antioxidant molecules. Consequently, derivatives of this compound have been a subject of interest in the search for novel antioxidants. The antioxidant properties of these compounds are often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive free radicals and terminate oxidative chain reactions. nih.gov
Investigations into related structures, such as 2,4-di-tert-butylphenol (B135424) derivatives incorporating oxadiazole and hydrazone moieties, have provided insights into the antioxidant potential of this chemical class. nih.gov The antioxidant capacity of these compounds is typically assessed using a variety of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
Table 2: Antioxidant Activity Profile of Related Phenolic Hydrazide Derivatives
| Assay Method | Key Findings | Reference Compound(s) |
| DPPH Assay | Phenolic hydrazone derivatives exhibit significant free radical scavenging activity. | Ascorbic Acid |
| FRAP Assay | The presence of a hindered phenol group is a key feature for strong antioxidant potential. | BHT, Trolox |
| Lipid Peroxidation Inhibition | 3,5-di-tert-butyl-4-hydroxybenzohydrazide shows high efficiency in inhibiting nonenzymatic lipid peroxidation in human erythrocyte membranes. | BHT |
This table summarizes general findings from studies on structurally related phenolic compounds. nih.govresearchgate.netresearchgate.net
Exploration of Other Noteworthy Biological Activities (e.g., Antiglycation, Antileishmanial, Antitubercular)
Beyond anticonvulsant and antioxidant effects, derivatives of the this compound scaffold have been explored for a range of other therapeutic applications.
Antiglycation Activity: Glycation is a non-enzymatic reaction between proteins and reducing sugars that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications. Benzohydrazide (B10538) derivatives have been evaluated for their ability to inhibit AGE formation. researchgate.net Certain 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, with some compounds showing greater potency than the standard inhibitor, Rutin. researchgate.net The inhibitory concentration (IC₅₀) values for these compounds ranged from 216.52 µM to 748.71 µM, highlighting the potential of the hydrazone structure in preventing the formation of AGEs. researchgate.net
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Acetohydrazide derivatives have emerged as promising candidates. For instance, imidazole-derived hydrazones were tested against Leishmania chagasi. nih.gov Notably, 2-(4-nitro-1H-imidazol-1-yl)-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide showed activity against the parasite without being cytotoxic to macrophage host cells. nih.gov The position of the nitro group on the imidazole (B134444) ring was found to be a critical determinant of antileishmanial activity. nih.gov Similarly, 2-amino-thiophene derivatives have shown potent activity against multiple Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC₅₀ values in the low micromolar range. nih.gov
Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major infectious disease threat, compounded by the rise of drug-resistant strains. Hydrazide-containing compounds, most famously isoniazid, are cornerstones of tuberculosis therapy. This has spurred research into novel hydrazide and hydrazone derivatives. Thiazole-based derivatives, for example, have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. nih.gov Some acetylene-containing thiosemicarbazones, which are related to hydrazones, showed promising inhibition of mycobacterial growth. nih.gov Other research has focused on heterocyclic derivatives, such as 2-mercaptobenzothiazoles, which target essential mycobacterial enzymes like the type II NADH dehydrogenase (NDH-2), a key component of the respiratory pathway. nih.gov
Table 3: Profile of Other Biological Activities for Acetohydrazide-Related Derivatives
| Biological Activity | Derivative Class | Target/Assay | Key Findings (IC₅₀ / MIC) |
| Antiglycation | 4-Methoxybenzoylhydrazones | AGE Formation Inhibition | IC₅₀ values ranging from 216.52 to 748.71 µM. researchgate.net |
| Antileishmanial | Imidazole hydrazones | Leishmania chagasi | Active without cytotoxicity. nih.gov |
| Antileishmanial | 2-Amino-thiophene derivative (SB-200) | L. infantum promastigotes | IC₅₀ = 3.96 µM. nih.gov |
| Antileishmanial | 2-Amino-thiophene derivative (SB-200) | L. braziliensis promastigotes | IC₅₀ = 4.25 µM. nih.gov |
| Antitubercular | Acetylene containing thiosemicarbazones | M. tuberculosis H37Rv | Inhibition up to 75% at 50 µg/mL. nih.gov |
| Antitubercular | 2-Mercaptobenzothiazole derivatives | M. tuberculosis NDH-2 | Active compounds identified as potent inhibitors. nih.gov |
Structure Activity Relationship Sar and Mechanistic Elucidation of 2 2 Sec Butyl Phenoxy Acetohydrazide Analogs
Identification of Key Pharmacophoric Elements within the 2-[2-(Sec-butyl)phenoxy]acetohydrazide Scaffold
The fundamental structure of this compound comprises three key pharmacophoric regions: the substituted phenoxy group, the acetohydrazide linker, and the terminal hydrazide moiety. The interplay of these components is critical for its biological activity.
The phenoxy ring serves as a crucial aromatic feature, often engaging in hydrophobic and π-π stacking interactions with biological targets. The nature and position of substituents on this ring significantly modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity.
The ether linkage and the adjacent carbonyl group of the acetohydrazide moiety introduce polarity and hydrogen bonding capabilities. This region acts as a flexible linker, allowing the aromatic ring and the hydrazide group to adopt optimal orientations for interaction with target macromolecules.
The terminal hydrazide group (-NHNH2) is a key functional group, known for its ability to form hydrogen bonds and coordinate with metal ions. This moiety is often essential for the biological activity of this class of compounds, potentially participating in key interactions within the active site of a target protein.
Correlative Analysis of Structural Modifications with Biological Efficacy
Systematic structural modifications of the this compound scaffold have provided valuable insights into the determinants of its biological activity.
Influence of the Sec-butyl Branching and Aromatic Substituents on Activity
The presence of a sec-butyl group at the ortho position of the phenoxy ring introduces significant steric bulk. This substitution can influence the molecule's conformation, potentially locking it into a bioactive orientation or, conversely, hindering its access to a binding site. Studies on related compounds have suggested that ortho-substitution can, in some cases, enhance cytotoxic potencies compared to para-substituted analogs. The bulky nature of the sec-butyl group can also enhance the lipophilicity of the compound, which may affect its membrane permeability and cellular uptake.
Substitutions on the aromatic ring, such as halogens, have been shown to be favorable for the anticancer activity of phenoxyacetamide derivatives. The electronic properties of these substituents can alter the electron density of the aromatic ring, thereby modulating its interaction with biological targets.
| Compound/Analog | Substitution Pattern | Observed Activity/Influence |
| General Phenoxyacetamides | Halogen on aromatic ring | Favorable for anticancer and anti-inflammatory activity |
| 3,5-bis(benzylidene)-4-piperidones | Ortho-substituents | Generally more potent than para-substituted analogs in some cancer cell lines |
Role of the Acetohydrazide Moiety and its Derivatives in Modulating Biological Response
The acetohydrazide moiety is a cornerstone of the biological activity observed in this class of compounds. The nitrogen and oxygen atoms within this group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Investigation into Molecular and Cellular Mechanisms of Action
Understanding the molecular and cellular basis of action is paramount for the rational design of more effective analogs of this compound.
Elucidation of Specific Biological Targets and Binding Interactions
While the specific molecular targets of this compound are not yet fully elucidated, studies on structurally related phenoxyacetamide derivatives have identified several potential targets. One such target is Poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair. Inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Molecular docking studies have suggested that phenoxyacetamide derivatives can fit within the binding site of PARP-1.
The general class of hydrazide derivatives is known to interact with a variety of enzymes and receptors, and it is plausible that this compound and its analogs may exert their effects through similar interactions.
Studies on Cellular Apoptosis Induction and Related Pathways
A significant mechanism through which phenoxyacetamide derivatives exert their anticancer effects is the induction of apoptosis , or programmed cell death. Research has shown that these compounds can trigger the intrinsic apoptotic pathway , which is mediated by the mitochondria.
Treatment of cancer cells with phenoxyacetamide analogs has been observed to cause an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins. This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in the dismantling of the cell. Some phenoxyacetamide derivatives have been shown to induce apoptosis and necrosis in cancer cell lines, with a corresponding downregulation of Bcl-2 expression, an anti-apoptotic protein.
| Apoptotic Pathway | Key Mediators | Effect of Phenoxyacetamide Analogs |
| Intrinsic Pathway | Mitochondria, Bcl-2 family proteins, Caspases | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and cell death. |
Analysis of Compound Effects on Inflammatory and Oxidative Stress Signaling
While direct experimental data on the effects of this compound on inflammatory and oxidative stress signaling pathways is not extensively available in the current body of scientific literature, the broader class of phenoxyacetohydrazide and hydrazone derivatives has been the subject of numerous investigations for their anti-inflammatory and antioxidant properties. The structural motif of a phenoxy ring linked to an acetohydrazide core is a recurring feature in compounds designed to modulate pathways associated with inflammation and oxidative damage. The following analysis draws upon findings from studies on structurally related analogs to infer the potential mechanisms and structure-activity relationships (SAR) that may govern the biological activity of this compound.
The core structure of phenoxyacetic acid hydrazides has been identified as a valuable scaffold in the development of novel anti-inflammatory agents. Research into a series of 2-phenoxynicotinic acid hydrazides revealed that several analogs exhibit significant analgesic and anti-inflammatory activities. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade through their role in prostaglandin (B15479496) synthesis. nih.govresearchgate.net
Further modifications of the hydrazide moiety, often through condensation with various aldehydes to form N-arylidene acetohydrazides or hydrazones, have been shown to enhance anti-inflammatory effects. nih.govresearchgate.net This suggests that the hydrazone linkage plays a crucial role in the biological activity of these molecules. The anti-inflammatory potential of hydrazone derivatives is well-documented, with many compounds exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and analgesic properties. doi.orgnih.gov
A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides demonstrated that these compounds can produce a significant reduction in inflammation in animal models. nih.govresearchgate.net The anti-inflammatory activity of these analogs is often compared to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). nih.gov The general structure of these compounds, featuring a phenoxy group, an acetohydrazide linker, and a substituted aryl ring, allows for a systematic exploration of SAR.
For instance, in a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the nature and position of substituents on the arylidene ring were found to significantly influence the anti-inflammatory activity. The table below summarizes the in-vivo anti-inflammatory activity of selected analogs from this class, as measured by the carrageenan-induced rat paw edema assay.
| Compound | R-group on Arylidene Ring | % Inhibition of Edema (at 5h) |
|---|---|---|
| Analog 1 | 4-H | 45% |
| Analog 2 | 4-Cl | 58% |
| Analog 3 | 4-OCH3 | 52% |
| Analog 4 | 4-NO2 | 38% |
| Diclofenac (Reference) | - | 74% |
This table presents hypothetical data based on trends reported in the literature for illustrative purposes. nih.gov
In addition to their anti-inflammatory effects, many hydrazone derivatives have been evaluated for their antioxidant properties. doi.org Oxidative stress is intricately linked with inflammation, and compounds that can mitigate oxidative damage often exhibit anti-inflammatory effects as well. The antioxidant activity of these compounds is frequently assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The hydrazide-hydrazone scaffold is thought to contribute to the antioxidant capacity of these molecules. researchgate.net
The table below illustrates the antioxidant activity of a series of hydrazide-hydrazone derivatives, demonstrating the potential for this class of compounds to combat oxidative stress.
| Compound | Substituent on Aryl Ring | DPPH Radical Scavenging Activity (IC50 in µM) |
|---|---|---|
| Derivative A | 4-OH | 15.2 |
| Derivative B | 4-OCH3 | 25.8 |
| Derivative C | 4-Cl | 32.5 |
| Derivative D | H | 45.1 |
| Ascorbic Acid (Reference) | - | 8.5 |
This table presents hypothetical data based on trends reported in the literature for illustrative purposes. researchgate.net
The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the aryl ring appears to enhance the radical scavenging activity. This is consistent with the known mechanisms of antioxidant action where such groups can readily donate a hydrogen atom to neutralize free radicals.
In the context of this compound, the sec-butyl group at the ortho position of the phenoxy ring is a key structural feature. While direct data is lacking, it is plausible that this bulky, lipophilic group could influence the compound's interaction with biological targets and its pharmacokinetic properties. The electronic and steric nature of the sec-butyl group could modulate the binding affinity to enzymes such as COX or influence the compound's ability to scavenge reactive oxygen species. Further derivatization of the hydrazide moiety into various hydrazones could also be a promising strategy to enhance its anti-inflammatory and antioxidant potential, in line with the findings for other phenoxyacetohydrazide analogs.
Computational and Theoretical Investigations of 2 2 Sec Butyl Phenoxy Acetohydrazide and Its Derivatives
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a phenoxyacetohydrazide derivative, and a biological target, typically a protein or enzyme, which can be crucial in predicting the compound's biological activity.
Research on hydrazide derivatives has demonstrated their potential to bind to various cancer-related protein targets. For instance, in studies involving compounds with a hydrazone moiety, molecular docking has been employed to investigate their binding conformations within the active sites of target proteins. One such study on newly synthesized hydrazide derivatives identified potent compounds against the HCT-116 colon carcinoma cell line, with molecular docking revealing key binding interactions within the target protein (PDB ID: 6MTU). mdpi.com
In a typical molecular docking study of analogous compounds, the following interactions are often observed:
Hydrogen Bonding: The hydrazide group is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with amino acid residues such as ASP, GLN, and ARG in the active site of the receptor.
Hydrophobic Interactions: The phenyl ring and the sec-butyl group can engage in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-receptor complex.
Pi-Pi Stacking: The aromatic phenoxy ring can participate in π-π stacking interactions with aromatic amino acid residues like TYR, PHE, and HIS, further anchoring the ligand in the binding pocket.
For example, docking studies on novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides showed strong binding affinities with kinases such as CSF1R, ErbB2, BRAF, and MEK2, which are implicated in the proliferation of cancer cell lines like MCF-7 and SK-MEL-28. nih.gov Similarly, investigations into phenylpiperazine derivatives of 1,2-benzothiazine revealed their ability to bind to the DNA-Topo II complex, a key target in cancer therapy. mdpi.com
| Derivative Class | Protein Target | Key Interacting Residues | Observed Interactions | Reference |
|---|---|---|---|---|
| Hydrazide Derivatives | Colon Cancer Target (6MTU) | Not Specified | Favorable binding conformations | mdpi.com |
| Imidazopyridazine Sulfonamides | BRAF, MEK2, CSF1R, ErbB2 | Not Specified | Strong binding affinities | nih.gov |
| 1,2-Benzothiazine Derivatives | DNA-Topo II Complex | Aspartic Acid | Hydrogen bonding | mdpi.com |
| Azolylhydrazonothiazoles | EGFR Tyrosine Kinase | Not Specified | Binding affinity prediction | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
For derivatives of phenoxyacetohydrazide, QSAR studies can provide valuable insights into their potential anticancer activity. A study on 1,5-diarylpyrazole derivatives, which share structural similarities, utilized 3D-QSAR to explore their structural requirements for inhibiting cyclooxygenase-2 (COX-2), a target in cancer therapy. The contour maps generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models help to visualize the relationship between chemical properties and biological activity.
Key descriptors often found to be significant in QSAR models for anticancer agents include:
Electronic Parameters: Such as total energy, which can influence the reactivity and interaction capabilities of the molecule.
Topological Parameters: These describe the connectivity and shape of the molecule, like the Wiener index and molecular connectivity indices.
Lipophilicity (logP): This parameter is crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins.
In a QSAR study of 3/4-bromo benzohydrazide (B10538) derivatives, the antimicrobial and anticancer activities were found to be best described by a combination of electronic and topological parameters. nih.gov Another QSAR investigation on 4-phenoxypyridine (B1584201) derivatives as antitumor agents yielded a predictive model with a determination coefficient (R²) of 0.77 and a cross-validation coefficient (Q²) of 0.62, indicating a robust model. For benzylidene hydrazine (B178648) benzamide (B126) derivatives with activity against the A459 human lung cancer cell line, a QSAR equation was developed with a high correlation coefficient (r = 0.921), indicating its potential for predicting the activity of new analogues. unair.ac.id
| Derivative Class | Biological Activity | QSAR Model Statistics | Key Descriptors | Reference |
|---|---|---|---|---|
| 4-Phenoxypyridine Derivatives | Antitumor | R² = 0.77, Q² = 0.62 | Not Specified | |
| 3/4-Bromo Benzohydrazides | Anticancer | Not Specified | Total energy, Wiener index | nih.gov |
| Benzylidene Hydrazine Benzamides | Anticancer (Lung) | r = 0.921, R² = 0.849, Q² = 0.61 | LogS, MR | unair.ac.id |
| Benzimidazolyl-Retrochalcones | Anticancer (Colon) | Not Specified | Electronic energy, logP, Chemical softness/hardness | scirp.org |
Application of Density Functional Theory (DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to calculate various molecular properties that help in understanding the reactivity, stability, and spectroscopic characteristics of a compound.
For a molecule like 2-[2-(sec-butyl)phenoxy]acetohydrazide, DFT calculations can provide insights into:
Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions. mdpi.com
In a study of phenylhydrazono phenoxyquinoline derivatives, DFT was used to indicate a favorable reactivity profile. nih.gov DFT calculations on nicotinic hydrazide-based Schiff bases, performed using the B3LYP/6-311+G(d,p) level of theory, were used to optimize the geometry and study the FMOs and MEP. windows.net Research on a hydrazone derivative highlighted that DFT computations could reproduce experimentally obtained structures and that the polyphenolic nature combined with a conjugated π-electron system endowed it with strong antioxidant activity. mdpi.com
| Derivative Class | Calculated Property | Significance | Reference |
|---|---|---|---|
| Phenylhydrazono Phenoxyquinolines | Reactivity Profile | Indicated favorable reactivity for biological activity. | nih.gov |
| Nicotinic Hydrazide Schiff Base | FMO, MEP | Provided insights into chemical reactivity and interaction sites. | windows.net |
| Hydrazone Derivative | Optimized Geometry, FMO | Correlated structure with high antioxidant activity. | mdpi.com |
| 1-Phenyl Ethanol (B145695) Derivatives | HOMO-LUMO Gap | Predicted chemical stability of the compounds. | researchgate.net |
Molecular Dynamics Simulations to Understand Ligand-Target Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex obtained from molecular docking and to observe the conformational changes that may occur upon binding.
An MD simulation of a complex between a phenoxyacetohydrazide derivative and its target protein would typically involve analyzing:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein, indicating which residues are most affected by the binding of the ligand.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is a strong indicator of a stable interaction.
For example, MD simulations of newly designed 1,5-diarylpyrazole derivatives targeting COX-2 were run for 100 ns to confirm the stability of the ligand-protein interactions. Similarly, a 100 ns MD simulation was conducted on a GPR87-LPA complex to track structural changes and convergence, providing insights for targeted cancer treatment. nih.gov These simulations can reveal the dynamic behavior of the complex, which is not apparent from static docking poses, and provide a more accurate picture of the binding event. arxiv.org
| Derivative Class | Simulation Length | Key Findings | Reference |
|---|---|---|---|
| 1,5-Diarylpyrazoles | 100 ns | Confirmed stability of ligand-protein interactions with COX-2. | |
| GPR87-LPA Analogues | Not Specified | Tracked structural changes and convergence for stability assessment. | nih.gov |
| Phenylhydrazono Phenoxyquinolines | Not Specified | Indicated stable binding of the hit compound to α-amylase. | nih.gov |
Future Research Perspectives and Translational Potential of 2 2 Sec Butyl Phenoxy Acetohydrazide
Prospects for Novel Synthetic Route Development and Process Optimization
The advancement of 2-[2-(sec-butyl)phenoxy]acetohydrazide from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, scalable, and sustainable synthetic methods. Future research in this area is likely to focus on green chemistry principles and process intensification technologies.
Conventional synthesis of hydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303), which can require long reaction times and the use of organic solvents. egranth.ac.inmdpi.com Modern approaches offer significant improvements. Green chemistry strategies are at the forefront of sustainable synthetic development. For instance, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for hydrazide synthesis compared to conventional heating. tandfonline.comscispace.com Another promising avenue is mechanochemistry , or solvent-free synthesis, where mechanical force (e.g., ball milling) is used to drive the reaction, minimizing solvent waste and often leading to high yields. rsc.org The use of reusable, environmentally benign catalysts, such as L-proline or chitosan-HCl, can further enhance the green credentials of the synthesis process. mdpi.commdpi.com
For large-scale production, process optimization through continuous flow chemistry presents a significant opportunity. rsc.orgacs.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and yield. mdpi.comgalchimia.com A continuous flow process for the synthesis of this compound could be designed, potentially starting from 2-(sec-butyl)phenol and an appropriate acetate (B1210297) precursor, followed by in-line hydrazinolysis. This approach not only enhances scalability but also allows for safer handling of potentially hazardous reagents like hydrazine. acs.org
A comparison of potential synthetic routes is outlined in the table below.
| Synthesis Method | Potential Advantages | Key Research Focus |
| Conventional Reflux | Well-established methodology | Optimization of solvent and temperature to improve yield and reduce byproducts. |
| Microwave-Assisted | Rapid reaction times, energy efficiency. egranth.ac.intandfonline.com | Screening of reaction conditions to maximize efficiency and purity. |
| Mechanochemical (Solvent-free) | Reduced environmental impact, high purity of final product. rsc.org | Optimization of milling parameters (frequency, time) and reactant ratios. |
| Continuous Flow | High scalability, enhanced safety, precise process control. rsc.orgacs.orgmdpi.com | Development of a multi-step flow process from starting materials to the final product. |
Strategies for the Design and Synthesis of Next-Generation Bioactive Derivatives
The core structure of this compound serves as a versatile scaffold for the design and synthesis of new chemical entities with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. Future efforts will likely employ rational drug design strategies.
A foundational step is the systematic exploration of the Structure-Activity Relationship (SAR) . nih.govmdpi.commdpi.com This involves synthesizing a library of derivatives by modifying the sec-butyl group, the substitution pattern on the phenyl ring, and the acetohydrazide moiety. For example, altering the size and lipophilicity of the alkyl substituent or introducing various functional groups (e.g., halogens, methoxy (B1213986) groups) on the aromatic ring could significantly impact target binding and biological activity.
Bioisosteric replacement is another powerful strategy to fine-tune the properties of the lead compound. ctppc.orgdrughunter.comnih.gov This involves replacing certain functional groups with others that have similar physical or chemical properties but can lead to improved potency, selectivity, or metabolic stability. For the this compound scaffold, the amide bond within the hydrazide could be replaced with more stable bioisosteres, or the phenyl ring could be substituted with a bioisosteric heterocycle to modulate its properties. nih.gov
The hydrazide functional group itself is a key handle for derivatization. It can be readily condensed with various aldehydes and ketones to form hydrazide-hydrazones . researchgate.netmdpi.com This class of compounds is well-represented in medicinal chemistry and exhibits a broad spectrum of pharmacological activities. mdpi.com Creating a library of hydrazide-hydrazone derivatives of this compound would be a logical next step to explore its bioactive potential.
| Design Strategy | Approach | Potential Outcome |
| Structure-Activity Relationship (SAR) | Systematic modification of the phenyl ring and alkyl substituents. mdpi.com | Identification of key structural features required for biological activity. |
| Bioisosteric Replacement | Substitution of functional groups (e.g., amide, phenyl ring) with bioisosteres. drughunter.comnih.gov | Improved potency, selectivity, and pharmacokinetic properties. |
| Hydrazide-Hydrazone Formation | Condensation of the hydrazide with a library of aldehydes/ketones. mdpi.com | Generation of a diverse set of derivatives with a wide range of potential biological activities. |
| Scaffold Hopping | Replacing the core phenoxyacetohydrazide structure with a novel scaffold while retaining key binding elements. | Discovery of new chemical classes with similar biological activity but different intellectual property. |
Advanced Approaches for In-Depth Mechanistic Understanding
To translate a bioactive compound into a therapeutic candidate, a thorough understanding of its mechanism of action is crucial. For this compound and its derivatives, a combination of computational and experimental approaches will be necessary to identify its biological target(s) and elucidate how it exerts its effects at a molecular level.
In silico methods provide a powerful starting point for hypothesis generation. scispace.comMolecular docking can be used to predict the binding mode of this compound within the active sites of various potential protein targets. nih.govrsc.orgnih.gov If a series of active derivatives is synthesized, pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can identify the key chemical features responsible for their biological activity, guiding the design of more potent compounds. nih.govnih.govyoutube.com
Experimental validation of these computational hypotheses is essential. Target deconvolution is a critical step in identifying the specific protein(s) that a compound interacts with. nih.govChemical proteomics offers a suite of powerful techniques for this purpose. tum.deeuropeanreview.org Methods like affinity-based protein profiling, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can provide an unbiased view of the compound's interactome. tum.de Limited proteolysis coupled with mass spectrometry (LiP-MS) is another advanced technique that can identify target engagement by observing changes in protein conformation upon compound binding. biognosys.com
Once a target is identified, a range of biophysical techniques can be employed to characterize the binding interaction in detail. nih.govnuvisan.comdrugdiscoverychemistry.comnih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are vital for lead optimization.
| Technique | Application | Information Gained |
| Molecular Docking/QSAR | Predicting binding modes and correlating structure with activity. nih.gov | Plausible binding sites, key pharmacophoric features. |
| Chemical Proteomics | Unbiased identification of protein targets in a complex biological system. tum.deeuropeanreview.org | Direct and indirect cellular targets of the compound. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics. nuvisan.com | Association (kₐ) and dissociation (kₑ) rates, binding affinity (Kₑ). |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the heat released or absorbed during binding. nuvisan.com | Binding affinity (Kₑ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Nuclear Magnetic Resonance (NMR) | Characterizing interactions at an atomic level. nuvisan.com | Identification of the binding site on the protein and conformational changes. |
Interdisciplinary Research Directions and Potential for Hybrid Compound Development
The future development of this compound will benefit significantly from interdisciplinary collaborations. The integration of chemistry, biology, pharmacology, and computational sciences will be key to unlocking its full therapeutic potential. A particularly exciting direction is the development of hybrid compounds .
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single molecule with multiple pharmacological activities. researchgate.netnih.gov This can lead to compounds with enhanced efficacy, a broader spectrum of activity, or the ability to overcome drug resistance. The hydrazide moiety in this compound is an excellent linker for creating such hybrids. researchgate.net
For example, the this compound scaffold could be conjugated with a known pharmacophore that targets a specific enzyme or receptor. This could result in the creation of dual-target inhibitors , which simultaneously modulate two different biological pathways involved in a disease. nih.gov For instance, combining the scaffold with a histone deacetylase (HDAC) inhibitor pharmacophore could yield a novel anti-cancer agent with a synergistic mechanism of action. nih.govacs.orgnih.gov Similarly, hybridization with moieties known to interact with targets in infectious pathogens could lead to new antimicrobial or antiviral agents. mdpi.comacs.org
The development of such hybrid molecules requires a highly interdisciplinary approach. Synthetic chemists would be responsible for designing and executing the synthetic routes, while computational chemists could model the interactions of the hybrid compound with its intended targets. Pharmacologists and cell biologists would then evaluate the biological activity and elucidate the mechanism of action of these novel constructs. This collaborative effort could pave the way for innovative therapeutics based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Sec-butyl)phenoxy]acetohydrazide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via condensation of 2-(sec-butyl)phenol with chloroacetic acid to form the phenoxyacetate intermediate, followed by hydrazide formation using hydrazine hydrate. Key steps include refluxing in ethanol (4–6 hours) and purification via recrystallization (methanol/water) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, molar ratios, solvent polarity). Monitor reaction progress with TLC (chloroform:methanol, 7:3) and confirm purity via HPLC (>95%) .
- Critical Reagents : Hydrazine hydrate (1.2 equivalents), acetic acid (catalytic), and anhydrous ethanol as solvent .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Structural Confirmation :
- NMR : Analyze -NMR for characteristic peaks: δ 8.2–8.5 ppm (hydrazide NH), δ 6.8–7.4 ppm (aromatic protons), δ 1.2–1.6 ppm (sec-butyl CH) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z corresponding to the molecular formula (CHNO).
- Purity Assessment : Use HPLC with a C18 column (acetonitrile:water gradient) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound, and what in vitro models are most appropriate?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Compare MIC values to structural analogs (e.g., 2-(3-bromo-4-butoxyphenyl)acetohydrazide, MIC = 8 µg/mL) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use IC calculations and compare to control compounds like doxorubicin. Structural analogs with phenoxy groups show IC values of 10–50 µM .
Q. How can contradictions in biological activity data between this compound and its structural analogs be resolved?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., sec-butyl vs. benzyloxy groups) using data from analogs like 2-[4-(Benzyloxy)phenoxy]acetohydrazide (antimicrobial) and 2-(2-Chlorophenoxy)acetohydrazide (anti-inflammatory). Use regression models to identify critical functional groups .
- Solubility Studies : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Sec-butyl groups may reduce solubility, impacting bioavailability .
Q. What computational methods are suitable for predicting the pharmacodynamic properties of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Compare docking scores with known inhibitors .
- QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) from analogs. Validate with leave-one-out cross-validation (R > 0.7) .
Q. How can mechanistic studies elucidate the reactivity of this compound under oxidative or reductive conditions?
Methodological Answer:
- Oxidation Pathways : Treat with HO/KMnO and monitor via FT-IR for carbonyl formation (C=O stretch at 1700 cm). Compare to oxidized analogs like 2-(phenoxy)acetic acid .
- Reduction Studies : Use NaBH to reduce the hydrazide group. Confirm amine formation via N-NMR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
